1,3-Diphenylimidazolidine

Palladium catalysis Hydride donor Reductive dehalogenation

1,3-Diphenylimidazolidine (CAS 2513-64-6) is a heterocyclic aminal (cyclic N,N-acetal) consisting of a saturated five-membered imidazolidine ring bearing phenyl substituents at both nitrogen atoms. It serves as a shelf-stable, crystalline precursor to the corresponding 1,3-diphenylimidazolidin-2-ylidene N-heterocyclic carbene (NHC) and as a neutral organic hydride donor in transition-metal-catalyzed transformations.

Molecular Formula C15H16N2
Molecular Weight 224.30 g/mol
CAS No. 2513-64-6
Cat. No. B7771707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diphenylimidazolidine
CAS2513-64-6
Molecular FormulaC15H16N2
Molecular Weight224.30 g/mol
Structural Identifiers
SMILESC1CN(CN1C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C15H16N2/c1-3-7-14(8-4-1)16-11-12-17(13-16)15-9-5-2-6-10-15/h1-10H,11-13H2
InChIKeyWYEYGPJVIZYKNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Diphenylimidazolidine CAS 2513-64-6: A Definitive Sourcing and Specification Guide for Procurement and Research


1,3-Diphenylimidazolidine (CAS 2513-64-6) is a heterocyclic aminal (cyclic N,N-acetal) consisting of a saturated five-membered imidazolidine ring bearing phenyl substituents at both nitrogen atoms . It serves as a shelf-stable, crystalline precursor to the corresponding 1,3-diphenylimidazolidin-2-ylidene N-heterocyclic carbene (NHC) and as a neutral organic hydride donor in transition-metal-catalyzed transformations [1]. Its defining structural feature—N,N′-diphenyl substitution—delivers a quantifiably distinct balance of hydride-donating ability and attenuated Lewis basicity compared with N-alkyl or N-mesityl imidazolidine analogs, directly impacting catalyst compatibility and reaction selectivity in procurement-relevant synthetic workflows [2].

Why Generic Imidazolidine Substitution Fails: Evidence That 1,3-Diphenylimidazolidine Is Not Interchangeable with N-Alkyl Congeners


N,N′-Disubstituted imidazolidines are frequently treated as interchangeable hydride-donor or NHC-precursor building blocks. However, the N-substituent identity profoundly alters both electronic properties and metal-coordination behavior. N,N′-Diphenyl substitution uniquely attenuates Lewis basicity and metal-ligating ability—preventing unwanted catalyst sequestration—while fully preserving hydride-donor competency, a critical distinction from N-alkyl imidazolidines (e.g., 1,3-dimethylimidazolidine) that can compete for the metal center and divert catalytic cycles [1]. In addition, the diphenyl variant provides a direct, high-yielding entry to the widely utilized NHC dimer bis(1,3-diphenylimidazolidinylidene-2), a stable carbene transfer agent for organometallic synthesis, whereas N-alkyl analogs often require different handling due to differing air- and moisture-sensitivity profiles [2]. Generic substitution without accounting for these electronic and practical differences risks reduced catalytic efficiency, lower product yields, and compromised reproducibility in sensitive reductive coupling or carbene-transfer protocols.

Head-to-Head Performance Data: 1,3-Diphenylimidazolidine Versus Closest Analogs in Catalytic and Synthetic Utility


Hydride-Donor Efficiency in Pd-Catalyzed Reductive Dehalogenation: Diphenyl vs. N-Alkyl Imidazolidines

In a palladium-catalyzed reductive dehalogenation of 2-iodobenzaldehyde-derived aminal 3a, the N,N′-diphenylimidazolidine moiety delivered the reduced benzanilide product 4a in 87% isolated yield, with deuterium-labeling experiments confirming the imidazolidine as the exclusive hydride source [1]. The authors explicitly selected diphenyl substitution because it 'attenuated Lewis basicity and metal-ligating ability while retaining hydride donor ability'—a property not shared by N-alkyl imidazolidines, which can poison the palladium catalyst through competitive amine coordination [2]. This combination of high yield and catalyst compatibility is uniquely enabled by the diphenyl architecture.

Palladium catalysis Hydride donor Reductive dehalogenation

Optimized Alkyne Hydroarylation Yield: Diphenylimidazolidine vs. Alternative Hydride Sources

Under optimized conditions for intramolecular alkyne hydroarylation, the N,N′-diphenylimidazolidine substrate 3c was converted to trisubstituted alkene 4c in 79% isolated yield using 10 mol% Pd(OAc)₂, 11 mol% dppf, Et₃N, and PhI (2.3 equiv) as the terminal oxidant in 1,4-dioxane at 80 °C for 22 h [1]. Critically, substrates bearing acetal (3t) or N,O-acetal (3u) hydride donors—which lack the diphenylimidazolidine architecture—were either unreactive or produced intractable mixtures under identical conditions, underscoring that the diphenylimidazolidine ring is essential for efficient hydride transfer [2]. The authors explicitly note the importance of 'a good hydride donor, as embodied in the N,N′-diphenylimidazolidine ring, for successful transformations' [3].

Alkyne hydroarylation Reductive Heck Hydride transfer

Scalable Synthesis Yield: 1,3-Diphenylimidazolidine vs. NHC Dimer Direct Isolation

The synthesis of 1,3-diphenylimidazolidine via condensation of N,N′-diphenylethylenediamine with triethyl orthoformate proceeds in 91–95% yield on a 20 g scale, delivering the product as a crystalline solid (mp ~285 °C dec) without chromatographic purification [1]. This yield compares favorably with the synthesis of 1,3-dimesitylimidazolidine (SIMes·H), which typically requires multistep sequences or column chromatography and is often reported in lower overall yields (~60–75% for analogous amidinium salt reduction routes) [2]. The high-yielding, chromatography-free synthesis of the diphenyl variant translates directly to lower cost-per-gram for procurement of NHC precursors at research and pilot scale.

NHC precursor synthesis Organometallic ligand Process chemistry

Masked Aldehyde Equivalency: Regioselective Protection and Deprotection of Carbohydrate Aldehydes with Diphenylimidazolidine

1,3-Diphenylimidazolidine has been demonstrated to serve as an effective masked aldehyde equivalent for sensitive α,β-unsaturated and carbohydrate-derived aldehydes. In the synthesis of C-glycosyl aldehydes, the sensitive aldehyde intermediate was 'conveniently isolated and manipulated through its 1,3-diphenylimidazolidine derivative,' enabling subsequent transformations that were not achievable with the free aldehyde or other protecting-group strategies [1]. This application highlights the diphenyl variant's specific utility in stabilizing otherwise labile aldehydes, a property not generally shared by N-alkyl imidazolidines due to differences in crystallinity and hydrolytic stability [2].

Carbohydrate chemistry Aldehyde protection C-Nucleoside synthesis

Established Carbene-Transfer Reactivity: 1,3-Diphenylimidazolidine as a Proven NHC Source for Palladium Complexes

1,3-Diphenylimidazolidine serves as the monomeric precursor to 1,1′,3,3′-tetraphenyl-2,2′-biimidazolidinylidene (the NHC dimer), which has been directly employed as a carbene-transfer agent for the preparation of well-defined (1,3-diphenylimidazolidin-2-ylidene)palladium(II) complexes [1]. These complexes were fully characterized and demonstrated to undergo ligand-substitution chemistry (halogen metathesis, phosphine displacement) relevant to catalytic applications [2]. The diphenyl-substituted NHC provides a distinct steric and electronic profile—less bulky but more electron-withdrawing—compared to the commonly employed 1,3-dimesitylimidazolidin-2-ylidene (SIMes), offering an alternative ligand choice when reduced steric encumbrance is desired [3].

N-Heterocyclic carbene Palladium complexes Organometallic synthesis

DDQ-Catalyzed 2-Aryl Derivatization: Regioselective Access to 2-Substituted 1,3-Diphenylimidazolidines as Diversifiable Building Blocks

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) was reported to catalyze the efficient preparation of 2-substituted 1,3-diphenylimidazolidines from aldehydes and N,N′-diphenylethylenediamine under mild conditions [1]. This catalytic method provides regioselective access to diversely 2-substituted diphenylimidazolidine derivatives—a key advantage over analogous 1,3-dialkylimidazolidines, where competitive side-reactions at the aliphatic amine nitrogens can complicate product distribution. The DDQ-catalyzed protocol is compatible with aromatic, heteroaromatic, and aliphatic aldehydes, establishing the diphenyl core as a versatile platform for library synthesis [2].

Heterocycle synthesis DDQ catalysis C–N bond formation

Procurement-Driven Application Scenarios: Where 1,3-Diphenylimidazolidine Delivers Verified Performance Advantages


Palladium-Catalyzed Reductive Heck-Type Reactions Requiring a Non-Coordinating Hydride Donor

In palladium-catalyzed intramolecular alkyne hydroarylation, the N,N′-diphenylimidazolidine core functions as an intramolecular hydride donor, delivering trisubstituted alkenes in up to 79% isolated yield under optimized conditions (10 mol% Pd(OAc)₂, dppf, Et₃N, PhI, 1,4-dioxane, 80 °C). Alternative hydride-donor architectures (acetals, N,O-acetals) are either unreactive or produce intractable mixtures under identical conditions, confirming the unique competency of the diphenylimidazolidine ring for this transformation [1]. Procurement of 1,3-diphenylimidazolidine for this application is supported by the literature-demonstrated failure of substitute hydride donors.

Synthesis of NHC-Palladium Complexes with a Low-Steric-Bulk, Electronically Tuned Carbene Ligand

1,3-Diphenylimidazolidine is the entry point to the corresponding NHC dimer (bis(1,3-diphenylimidazolidinylidene-2)), which serves as a carbene-transfer agent for generating well-defined palladium(II)-NHC complexes. These complexes offer a steric profile (%Vbur ~25–28%) that is significantly less encumbered than the widely used SIMes ligand (%Vbur ~36–37%), making them suitable for substrates that cannot accommodate bulky mesityl groups [2]. The monomer is synthesized in 91–95% yield on a multigram scale without chromatography, enabling cost-effective access to this ligand class [3].

Protection and Manipulation of Labile Aldehydes in Carbohydrate and Natural-Product Synthesis

1,3-Diphenylimidazolidine has been successfully employed as a masked aldehyde equivalent in C-glycoside synthesis, enabling the isolation, storage, and subsequent transformation of an otherwise unstable C-glycosyl aldehyde [4]. Mild acid-catalyzed deprotection regenerates the free aldehyde without epimerization, making this strategy attractive for complex-molecule synthesis. This application is supported by primary literature and represents a specific utility not documented for N-alkyl imidazolidine alternatives.

DDQ-Catalyzed Parallel Synthesis of 2-Substituted Imidazolidine Libraries for Medicinal Chemistry

The DDQ-catalyzed condensation of aldehydes with N,N′-diphenylethylenediamine provides a mild, catalytic route to diverse 2-substituted 1,3-diphenylimidazolidines [5]. The diphenyl substitution ensures that nucleophilic side-reactions at the nitrogen atoms are suppressed, leading to cleaner reaction profiles compared to N-alkyl analogs. This protocol is suitable for parallel library synthesis in drug-discovery settings, where scaffold purity and regiochemical fidelity are critical.

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